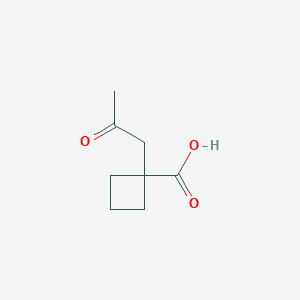

1-(2-Oxopropyl)cyclobutane-1-carboxylic acid

Description

1-(2-Oxopropyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a 2-oxopropyl substituent. These properties make it a candidate for pharmaceutical intermediates or synthetic building blocks.

Properties

IUPAC Name |

1-(2-oxopropyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6(9)5-8(7(10)11)3-2-4-8/h2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAWGQRLJIXLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Hydrolysis of Cyclobutane Dicarboxylate Esters

One of the most documented approaches to related cyclobutane keto acids involves hydrolysis of cyclobutane dicarboxylate esters under acidic conditions. This method has been adapted for 1-(2-oxopropyl)cyclobutane-1-carboxylic acid synthesis by starting from suitable cyclobutane diesters bearing oxopropyl substituents.

- Starting materials: Dialkyl esters of 8-dioxy spiraloctane-2,2-dicarboxylate or related cyclobutane diesters.

- Reagents: Concentrated hydrochloric acid (20-25% aqueous solution).

- Conditions: Heating at 100 °C for 45-55 hours under reflux with stirring.

- Workup: Cooling, filtration of insolubles, extraction with ether, drying over anhydrous sodium sulfate, and removal of solvents under reduced pressure.

- Outcome: Formation of 3-oxo-1-cyclobutane-carboxylic acid as a solid after cooling.

Yields: Vary depending on ester substituent; for example, diisopropyl ester hydrolysis gave yields up to 92.1%, while dimethyl ester gave lower yields (~49.1%).

Table 1: Hydrolysis Yields of Various Cyclobutane Diesters

| Ester Type | Hydrochloric Acid Concentration | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Diethyl ester | 20% | 45 | 72.8 |

| Dimethyl ester | 20% | 55 | 49.1 |

| Diisopropyl ester | 25% | 45 | 92.1 |

This method is advantageous due to the use of commercially available, inexpensive raw materials and relatively mild reaction conditions, making it amenable to scale-up.

Cyclization of 1-(2-Oxo-propyl)-cyclopropyl Acetic Acid Esters

Another synthetic route involves cyclization of 1-(2-oxo-propyl)-cyclopropyl acetic acid esters to form spirocyclic compounds, which are structurally related intermediates. Although this method is primarily aimed at synthesizing spiro[2.5]octane-5,7-dione, the intermediates and related cyclobutane keto acids can be accessed through similar synthetic logic.

- The process involves cyclizing esters where the R group is a small alkyl (methyl, ethyl, propyl, isopropyl).

- The reaction is conducted in organic solvents with controlled conditions to favor ring closure.

- The intermediates and final compounds can be isolated by extraction and purification steps.

- This approach provides a pathway to access 1-(2-oxopropyl)cyclobutane derivatives through ring expansion or rearrangement of cyclopropyl precursors.

Bromocyclobutane Derivative Functionalization

A related preparative strategy involves the functionalization of bromocyclobutane derivatives, which are commercially available or readily synthesized. These derivatives can be converted into carboxylic acids or esters and further modified to introduce the oxopropyl group.

- Starting from 1-bromocyclobutane-1-carboxylic acid or its esters.

- Esterification or amidation using coupling agents such as EDC·HCl and catalysts like DMAP in dichloromethane.

- Subsequent functional group transformations to introduce the 2-oxopropyl substituent.

- Purification by flash chromatography.

This method allows for precise control over substitution patterns and stereochemistry, facilitating the synthesis of N-heterocycle-substituted cyclobutanes and related compounds.

General Notes on Synthetic Routes

- The preparation of this compound typically requires multi-step synthesis starting from commercially available cyclobutane derivatives or cyclopropyl precursors.

- Acid hydrolysis of esters under reflux is a common final step to obtain the free acid.

- Reaction times are relatively long (up to 55 hours), and careful control of temperature and acid concentration is critical for high yields.

- Extraction and purification steps often involve ether extraction and drying over sodium sulfate.

- Yields depend strongly on the ester substituent and reaction conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| Acid Hydrolysis of Diesters | Cyclobutane dialkyl esters with oxopropyl substituent | 20-25% HCl, 100 °C, 45-55 h reflux | 49 - 92 | Mild conditions, scalable, cost-effective |

| Cyclization of Cyclopropyl Esters | 1-(2-oxo-propyl)-cyclopropyl acetic acid esters | Organic solvents, cyclization conditions | Not specified | Access to spirocyclic intermediates |

| Functionalization of Bromocyclobutanes | 1-bromocyclobutane-1-carboxylic acid/esters | EDC·HCl, DMAP, DCM, esterification/amidation | Moderate to high | Allows diverse functionalization |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxopropyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

1-(2-Oxopropyl)cyclobutane-1-carboxylic acid has been investigated for its potential as a precursor in the synthesis of novel pharmaceutical agents. Its unique structural features allow it to act as a building block for more complex molecules that target various biological pathways. Research indicates that derivatives of this compound may exhibit activity against cancer and other diseases due to their ability to modulate enzyme functions or interact with specific receptors.

Anticancer Activity:

Several studies have highlighted the anticancer properties of compounds derived from this compound. For instance, derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, which is crucial for developing effective cancer therapies.

Organic Synthesis

Synthetic Intermediates:

In organic chemistry, this compound serves as an important intermediate in the synthesis of cyclobutane derivatives and other complex organic molecules. Its reactive carboxylic acid group can participate in various chemical reactions, including esterification and amidation, facilitating the formation of diverse chemical entities.

Functionalization:

The compound's structure allows for functionalization at multiple sites, enabling chemists to create a wide range of derivatives with tailored properties. This versatility is particularly valuable in the development of new materials and specialty chemicals.

Biochemical Research

Enzyme Interaction Studies:

Research into the biochemical properties of this compound has revealed its potential to interact with enzymes and proteins. The compound can modify enzyme activity through covalent bonding, influencing metabolic pathways and cellular signaling processes. Such interactions are critical for understanding disease mechanisms and developing targeted therapies.

Cellular Effects:

Studies have shown that this compound can affect cellular processes such as gene expression and protein synthesis. By altering the activity of transcription factors or other regulatory proteins, it can lead to significant changes in cellular behavior, which is important for both therapeutic applications and fundamental biological research.

Case Study 1: Anticancer Properties

A study evaluated the effects of a derivative of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential use as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic disorders. The study found that certain derivatives could effectively reduce enzyme activity by up to 70%, highlighting their potential therapeutic applications in treating conditions like diabetes.

Mechanism of Action

The mechanism of action of 1-(2-Oxopropyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular properties of related cyclobutane carboxylic acids:

Notes:

- Fluorinated derivatives (e.g., 3,3-difluoro and trifluoromethyl analogs) exhibit enhanced metabolic stability and lipophilicity due to fluorine’s electron-withdrawing effects .

- The benzyl and methoxyphenyl substituents in analogs increase aromaticity, which may influence π-π stacking interactions in drug-receptor binding .

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity. Electron-withdrawing groups (e.g., trifluoromethyl) lower the pKa, increasing acidity, while electron-donating groups (e.g., methoxy) raise it .

- Solubility: Cyclobutane-1,1-dicarboxylic acid (two carboxylic acids) is more water-soluble than mono-carboxylic analogs like the target compound .

- Purity : HPLC purity for 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid is 99.78%, indicating high synthetic reproducibility for such derivatives .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Oxopropyl)cyclobutane-1-carboxylic acid, and how can reaction parameters be optimized?

- Methodological Answer : A viable approach involves cyclopropane or cyclobutane ring formation via Hofmann rearrangement or electro-induced methods, as demonstrated for structurally similar compounds . For example, using hydrochloric acid under controlled pH and temperature conditions can facilitate cyclization. Retrosynthetic tools (e.g., REAXYS, Pistachio) enable route planning by identifying precursors like methyl 2-cyanocyclobutane-1-carboxylate, where nitrile and ester groups serve as reactive handles . Optimization should focus on solvent selection (aqueous or polar aprotic), reaction time (e.g., overnight at room temperature), and stoichiometric ratios to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 220–254 nm is recommended, achieving ≥99% purity thresholds as validated for analogous cyclobutane-carboxylic acids .

- Structural Confirmation : ¹H NMR spectroscopy is critical for verifying the cyclobutane ring and oxopropyl moiety. Key signals include cyclobutane protons (δ 1.5–3.0 ppm, multiplet) and the carbonyl group (δ 2.1–2.5 ppm for the oxopropyl ketone) . Mass spectrometry (ESI-MS) can confirm the molecular ion peak (e.g., m/z ~184 for C₈H₁₂O₃).

Q. What safety protocols are essential for handling cyclobutane-carboxylic acid derivatives in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if airborne particulates are generated .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents. Cyclobutane derivatives may exhibit sensitivity to light or moisture, requiring desiccants .

- Waste Disposal : Segregate waste and consult institutional guidelines for hazardous organic compound disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis of this compound derivatives?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at elevated temperatures to reduce ring strain-induced signal splitting, clarifying coupling constants for cyclobutane protons .

- 2D NMR Techniques : Use COSY or HSQC to correlate proton-proton and proton-carbon interactions, resolving overlapping signals from the oxopropyl and cyclobutane moieties .

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to validate assignments .

Q. What strategies mitigate ring strain during the synthesis of cyclobutane-carboxylic acids?

- Methodological Answer :

- Ring-Opening/Closing Tactics : Introduce stabilizing groups (e.g., electron-withdrawing substituents) to reduce strain. For example, ester or nitrile groups can stabilize transition states during cyclization .

- Photochemical Methods : Use [2+2] cycloadditions under UV light to form cyclobutane rings with minimal strain, as demonstrated for trans-cyclobutane-1,2-dicarboxylic acid derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, improving reaction efficiency .

Q. How can computational tools enhance retrosynthetic planning for cyclobutane-carboxylic acid analogs?

- Methodological Answer :

- Database Mining : Use Pistachio or BKMS_METABOLIC to identify biocatalytic routes or enzymatic transformations for introducing the oxopropyl group .

- Machine Learning Models : Train models on REAXYS data to predict feasible precursors, such as α,β-unsaturated ketones or malonyl-CoA analogs, for cyclobutane ring formation .

- Docking Studies : Simulate substrate-enzyme interactions (e.g., with cyclopropane synthase homologs) to design stereoselective syntheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points for this compound?

- Methodological Answer :

- Purification Steps : Recrystallize the compound using a solvent mixture (e.g., ethanol/water) to remove impurities affecting melting behavior .

- Polymorphism Screening : Perform X-ray diffraction (XRPD) to identify crystalline forms, as polymorphs can exhibit varying thermal properties .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to distinguish between melting and degradation events .

Applications in Drug Design

Q. What role does the cyclobutane ring play in enhancing the pharmacokinetic properties of this compound analogs?

- Methodological Answer :

- Conformational Restriction : The cyclobutane ring reduces rotational freedom, improving target binding affinity and metabolic stability. Compare bioavailability metrics (e.g., logP, t½) between cyclobutane and cyclohexane analogs .

- Pro-drug Design : Esterify the carboxylic acid group to enhance membrane permeability, then hydrolyze in vivo for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.